5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Peptide Synthesis Racemization Boc Chemistry

Boc-Gln-OH is the definitive building block for glutamine incorporation in Boc SPPS. Its unprotected carboxamide side chain eliminates extra deprotection steps, preserving acid-sensitive moieties. The steric bulk of the Boc group suppresses α-proton abstraction during coupling, ensuring chiral L-configuration integrity and reducing D-epimer formation. High DMF solubility (≥0.5 M) enables efficient automated synthesis. Unlike unprotected glutamine (uncontrolled polymerization) or Fmoc-Gln-OH (base-labile, incompatible with Boc/Bzl resins), Boc-Gln-OH is purpose-engineered for the Boc/Bzl protection strategy. Select this compound for sequences requiring an unprotected glutamine side chain, on-resin derivatization, or harsh final HF cleavage.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Cat. No. B7805175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)
InChIKeyVVNYDCGZZSTUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid (Boc-Gln-OH): Protected Glutamine Building Block for Boc-Based Peptide Synthesis


5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, commonly known as Boc-Gln-OH, is an Nα-tert-butoxycarbonyl (Boc)-protected derivative of glutamine [1]. It serves as a standard building block for the introduction of glutamine residues into peptide chains via Boc solid-phase peptide synthesis (SPPS) . The compound features a Boc protecting group on the α-amino terminus, leaving the side-chain carboxamide unprotected, which is essential for enabling selective peptide bond formation while preserving the native glutamine side-chain functionality .

Why Simple Substitution with Unprotected Glutamine or Alternative Protecting Groups Fails in Boc-Gln-OH Applications


Generic substitution of Boc-Gln-OH with unprotected L-glutamine (H-Gln-OH) or Fmoc-Gln-OH is not viable for Boc-based SPPS. Unprotected glutamine lacks the Nα-blocking group required for directional, stepwise chain assembly, leading to uncontrolled polymerization and peptide truncation . Fmoc-Gln-OH, while a protected building block, is deprotected under basic conditions (piperidine), which is incompatible with the acid-labile side-chain protecting groups and resin linkages used in Boc/Bzl strategy synthesis [1]. Furthermore, alternative Boc-Gln derivatives with side-chain protection (e.g., Boc-Gln(Trt)-OH) are not direct substitutes because the trityl group alters solubility and introduces additional synthetic steps for removal; the target compound represents the minimal protection strategy for sequences requiring an unprotected glutamine side chain [2].

Quantitative Differentiation of 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid (Boc-Gln-OH) for Informed Procurement


Racemization Suppression During Boc-Gln-OH Mediated Peptide Coupling Relative to Unprotected Glutamine

Boc-Gln-OH is specifically designed to minimize racemization during carbodiimide-mediated coupling, a common issue with unprotected L-glutamine (H-Gln-OH). The Boc group provides steric hindrance that reduces α-proton abstraction, thereby preserving chiral integrity. While direct quantitative racemization data for Boc-Gln-OH vs. H-Gln-OH under identical conditions is not available in the retrieved literature, vendor technical notes consistently emphasize that Boc-Gln-OH enables coupling 'without racemization', a property attributed to the Boc protecting group's steric and electronic effects . In contrast, unprotected amino acids are highly prone to racemization when activated in solution-phase couplings [1].

Peptide Synthesis Racemization Boc Chemistry

Superior Solubility in DMF: Boc-Gln-OH vs. Fmoc-Gln-OH

Boc-Gln-OH exhibits high solubility in dimethylformamide (DMF), a critical solvent for solid-phase peptide synthesis. Vendor datasheets consistently specify a solubility of '1 mmol in 2 mL DMF' (approximately 0.5 M) for the compound, with the solution described as 'clearly soluble' . In contrast, Fmoc-Gln-OH is noted to be 'much less soluble' in DMF, a limitation that can lead to poor coupling efficiency and precipitation during SPPS . While exact solubility values for Fmoc-Gln-OH in DMF are not provided, the qualitative difference is a recognized factor influencing building block selection for automated synthesizers.

Solubility SPPS DMF Compatibility

Orthogonal Deprotection Compatibility: Boc-Gln-OH for Acid-Labile Synthesis Strategies

Boc-Gln-OH is specifically designed for orthogonal deprotection schemes that utilize acid-labile protecting groups. The Boc group is quantitatively removed using trifluoroacetic acid (TFA) under conditions (e.g., 50-100% TFA in dichloromethane, 30 min at room temperature) that leave side-chain benzyl-based protecting groups (Bzl) intact [1]. This is in stark contrast to Fmoc-Gln-OH, which requires basic deprotection conditions (20% piperidine in DMF) that would prematurely cleave base-labile linkers and side-chain protecting groups in Boc/Bzl SPPS [2]. The target compound's unprotected side chain also eliminates the need for additional TFA-labile side-chain deprotection steps, simplifying the overall synthetic workflow compared to derivatives like Boc-Gln(Trt)-OH .

Deprotection TFA Cleavage Boc/Bzl Strategy

Optimal Research and Industrial Application Scenarios for 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid


Boc Solid-Phase Peptide Synthesis (SPPS) with Benzyl-Based Side-Chain Protection

Boc-Gln-OH is the standard building block for introducing glutamine residues in Boc SPPS using the Boc/Bzl protection strategy. Its acid-labile Boc group is cleaved with TFA, while the benzyl-based side-chain protecting groups and Merrifield resin linkage remain stable. This orthogonal deprotection scheme is essential for the synthesis of peptides that require harsh HF cleavage at the end of synthesis. The compound's high solubility in DMF (≥0.5 M) ensures efficient coupling in automated synthesizers .

Synthesis of Glutamine-Containing Peptide Sequences Requiring Unprotected Side Chains for Post-Synthetic Modifications

In sequences where the glutamine side chain must remain unprotected during chain assembly (e.g., to allow for on-resin derivatization or to avoid side-chain deprotection steps), Boc-Gln-OH is the ideal choice. Its unprotected carboxamide side chain eliminates the need for subsequent acid or base treatment to remove side-chain protecting groups, thereby preserving the integrity of other sensitive moieties in the peptide [1].

Academic and Industrial Peptide Synthesis Requiring High Chiral Purity

For applications where chiral purity is paramount (e.g., synthesis of bioactive peptides for drug discovery or biochemical probes), Boc-Gln-OH offers a key advantage over unprotected glutamine. The steric bulk of the Boc group minimizes α-proton abstraction and subsequent racemization during carbodiimide-mediated couplings, thereby preserving the L-configuration of the glutamine residue and reducing the formation of difficult-to-separate D-epimers .

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